molecular formula C24H24N2O5S B3007151 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 946263-25-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide

Katalognummer B3007151
CAS-Nummer: 946263-25-8
Molekulargewicht: 452.53
InChI-Schlüssel: DHNLPHWJTAZAGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of dihydrobenzoxathiin derivatives, as discussed in the first paper, involves systematic modifications of a lead compound to achieve a potent and selective histamine H(3) receptor inverse agonist . The compound 5k, which is a result of this synthesis process, demonstrates good pharmacokinetic profiles and brain penetrability, indicating its potential for therapeutic applications. The synthesis process is likely to involve complex organic reactions, given the structural complexity of the compound.

In the second paper, a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives is presented. This method utilizes tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. The reaction is carried out under specific conditions, including the use of PdI2 and KI in N,N-dimethylacetamide (DMA) solvent at elevated temperatures and pressures. The process also exhibits a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively .

Molecular Structure Analysis

The molecular structure of the dihydrobenzoxathiin derivatives, particularly the compound 5k, is characterized by the presence of a 1,4-benzoxathiin moiety, which is a bicyclic system containing both oxygen and sulfur atoms within the ring structure. This moiety is crucial for the biological activity of the compound as a histamine H(3) receptor inverse agonist .

The second paper provides insights into the molecular structure of the synthesized 2,3-dihydrobenzo[1,4]dioxine derivatives. The configuration around the double bond of the major stereoisomers was established through X-ray diffraction analysis, which is an essential step in confirming the stereochemistry of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the dihydrobenzoxathiin derivatives are likely to include steps such as methylation, oxidation, and the formation of the benzoxathiin ring system. The specific reactions leading to the potent inverse agonist properties of compound 5k are not detailed but are critical for the pharmacological profile of the compound .

In the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, the tandem oxidative aminocarbonylation-cyclization reaction is a key step. This reaction involves the addition of a carbonyl group (CO) and an amino group to the alkyne precursor, followed by a cyclization step to form the dioxine ring. The reaction conditions, including the use of palladium catalysts and the pressure of the CO-air mixture, are crucial for the success of this synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compound 5k, such as its pharmacokinetic profiles and brain penetrability, are indicative of its potential as a drug candidate. The ability to cross the blood-brain barrier and the observed elevation of brain histamine levels upon oral administration suggest that the compound has favorable properties for central nervous system activity .

The stereoselectivity observed in the synthesis of the 2,3-dihydrobenzo[1,4]dioxine derivatives implies that the physical properties, such as melting points and solubilities, may vary between the different stereoisomers. The precise physical and chemical properties of these compounds would depend on their specific molecular structures, which are influenced by the reaction conditions and the stereochemistry of the double bond .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study explored the design and synthesis of certain acetamide derivatives, including those similar to the compound , for their potential in anticancer activities. The research found that some of these compounds exhibited appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).

Enzyme Inhibitory Potential

Another study investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. The compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Anti-Inflammatory and Analgesic Agents

In a related field, novel compounds were synthesized with benzodioxin and acetamide structures, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as inhibitors of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).

Antioxidant Activity

Research on pyrazole-acetamide derivatives, which are structurally related to the compound , revealed significant antioxidant activity. The study examined the antioxidant properties of these compounds through various in vitro methods (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16-3-6-19(7-4-16)32-15-18-12-20(27)23(29-2)13-26(18)14-24(28)25-17-5-8-21-22(11-17)31-10-9-30-21/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLPHWJTAZAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.